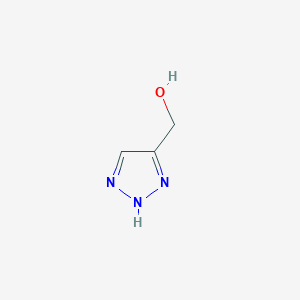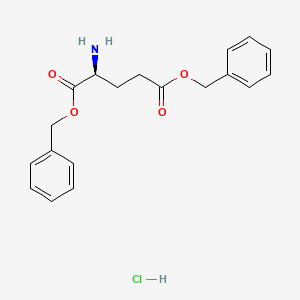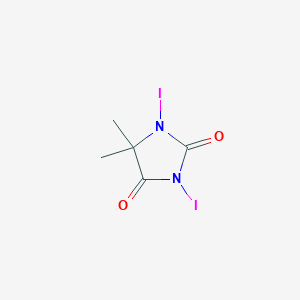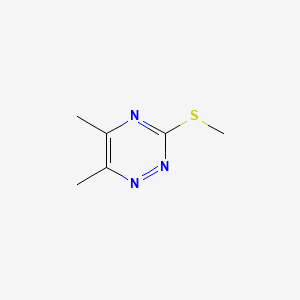
2h-1,2,3-Triazol-4-Ylmethanol
Descripción general
Descripción
“2h-1,2,3-Triazol-4-Ylmethanol” is an organic compound with a chemical formula of C3H4N4O and a molar mass of 112.08g/mol . It is a solid with the appearance of colorless or pale yellow crystals . It is widely used in organic synthesis and medicinal chemistry research .
Synthesis Analysis
The synthesis of “2h-1,2,3-Triazol-4-Ylmethanol” involves various processes. For instance, the complexes [ (tbta)Co (μ-CA-2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of “2h-1,2,3-Triazol-4-Ylmethanol” is based on structures generated from information available in ECHA’s databases . It has a topological polar surface area of 61.8 Ų .
Chemical Reactions Analysis
The chemical reactions of “2h-1,2,3-Triazol-4-Ylmethanol” involve both electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2h-1,2,3-Triazol-4-Ylmethanol” include a molecular weight of 99.09 g/mol, a topological polar surface area of 61.8 Ų, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
Synthesis of Novel 2- (1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
- Application Summary: This research involved the synthesis of novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2- (4,5-dihydro-1H-pyrazol-1-yl)-4- (1H-1,2,3-triazol-4-yl)thiazoles .
- Methods of Application: The reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones. Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .
- Results: The synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields (77–90%) .
Antimicrobial Activity of 1,2,3-Triazole Derivatives
- Application Summary: A series of new 1,2,3-triazole derivatives were designed and synthesized for their antimicrobial activity .
- Methods of Application: The triazole derivatives were synthesized through Cu (I) catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides, under both conventional and microwave irradiation methods .
- Results: The synthesized compounds were screened for their in vitro antimicrobial activity .
Synthesis of Novel 2- (1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
- Application Summary: This research involved the synthesis of novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
- Methods of Application: The reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones. Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .
- Results: The synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields (77–90%) .
Biological Application of 1,2,3-Triazoles
- Application Summary: 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application: The triazole derivatives were synthesized through Cu (I) catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides .
- Results: Several biological activities of this promising heterocycle were discussed .
Synthesis and Characterization of Novel 2- (1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
- Application Summary: This research involved the synthesis of novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
- Methods of Application: The reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones. Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .
- Results: The synthesized pyrazolin-N-thioamides and several ketones gave the corresponding novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields (77–90%) .
Biological Application of 1,2,3-Triazoles
- Application Summary: 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application: The triazole derivatives were synthesized through Cu (I) catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides .
- Results: Several biological activities of this promising heterocycle were discussed .
Direcciones Futuras
The future directions of “2h-1,2,3-Triazol-4-Ylmethanol” research could involve the discovery and development of more effective and potent anticancer agents . It is expected that the cancer mortality rate will rise dramatically in the future , hence, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
2H-triazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYBXHYXPEGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291693 | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2h-1,2,3-Triazol-4-Ylmethanol | |
CAS RN |
84440-19-7 | |
| Record name | 84440-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)











